molecular formula C10H15KN2O5 B14752774 Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate

Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate

Cat. No.: B14752774
M. Wt: 282.33 g/mol
InChI Key: CTDPJBMWPLKUJH-RGMNGODLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate is a chemical compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate typically involves the protection of the amine group on the piperazine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Potassium tert-butoxide (KOtBu): Used in various coupling and substitution reactions.

    Dichloromethane (DCM): Common solvent for the reactions.

Major Products Formed

    Free Amine: Formed after deprotection of the Boc group.

    Peptides: Formed through coupling reactions with other amino acids or peptide fragments.

Scientific Research Applications

Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism of action of Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various chemical transformations, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate: Features a Boc-protected piperazine ring.

    Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperidine-2-carboxylate: Similar structure but with a piperidine ring.

    Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-sulfonate: Similar structure but with a sulfonate group.

Uniqueness

This compound is unique due to its specific combination of a Boc-protected piperazine ring and a carboxylate group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H15KN2O5

Molecular Weight

282.33 g/mol

IUPAC Name

potassium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate

InChI

InChI=1S/C10H16N2O5.K/c1-10(2,3)17-9(16)12-4-6(8(14)15)11-7(13)5-12;/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15);/q;+1/p-1/t6-;/m0./s1

InChI Key

CTDPJBMWPLKUJH-RGMNGODLSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](NC(=O)C1)C(=O)[O-].[K+]

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)[O-].[K+]

Origin of Product

United States

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